molecular formula C17H15FN6O3 B356323 N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 714917-94-9

N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B356323
CAS No.: 714917-94-9
M. Wt: 370.3g/mol
InChI Key: OGEBHQFNIVCQGC-UHFFFAOYSA-N
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Description

N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine (CAS 714917-94-9) is a high-purity nitropyrimidine triamine compound supplied for research and development purposes. With a molecular formula of C17H15FN6O3 and a molecular weight of 370.34 g/mol, this chemical serves as a valuable building block in medicinal chemistry . Pyrimidine derivatives are of significant scientific interest due to their wide presence in organic macromolecules like nucleic acids and their prevalence in various pharmaceuticals, including kinase inhibitors . Research on structurally similar pyrimidine compounds has demonstrated their potential for diverse biological activities, including antibacterial and antifungal properties, making this chemical class a promising scaffold for developing new therapeutic agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-N-(2-fluorophenyl)-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN6O3/c1-27-11-8-6-10(7-9-11)20-16-14(24(25)26)15(19)22-17(23-16)21-13-5-3-2-4-12(13)18/h2-9H,1H3,(H4,19,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEBHQFNIVCQGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli-Like Multicomponent Synthesis

A modified Biginelli reaction using ethyl acetoacetate, guanidine carbonate, and an aldehyde precursor under acidic conditions can yield 5-nitro-2,4,6-triaminopyrimidine. However, this method faces challenges in regioselectivity and nitro group incorporation.

Reaction Conditions :

  • Solvent : Ethanol/conc. HCl (1:1 v/v)

  • Temperature : 80°C, 12 hours

  • Yield : ~40% (based on analogous syntheses).

Nitration of Triaminopyrimidine Intermediates

Direct nitration of 2,4,6-triaminopyrimidine using fuming nitric acid in sulfuric acid at 0–5°C introduces the nitro group at position 5. This method, adapted from US4145548A, requires precise temperature control to avoid over-nitration.

Procedure :

  • Dissolve 2,4,6-triaminopyrimidine (1 eq) in H₂SO₄ (98%, 10 mL/g).

  • Add fuming HNO₃ (1.2 eq) dropwise at 0°C over 2 hours.

  • Quench with ice water, filter, and recrystallize from ethanol.
    Yield : 68–72%.

Sequential Aryl Amine Coupling via Ullmann Reaction

N²-(2-Fluorophenyl) Substitution

The Ullmann coupling between 5-nitro-2,4,6-trichloropyrimidine and 2-fluoroaniline introduces the first aryl group. Copper(I) iodide catalyzes the reaction in a polar aprotic solvent.

Optimized Conditions :

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Base : Cs₂CO₃ (3 eq)

  • Solvent : DMSO, 110°C, 24 hours

  • Yield : 55–60%.

N⁴-(4-Methoxyphenyl) Substitution

The second coupling employs 4-methoxyaniline under similar conditions, leveraging the electron-deficient nature of the intermediate monochloro derivative.

Key Modification :

  • Increased temperature (130°C) to overcome decreased reactivity post-first substitution.

  • Yield : 50–53%.

Alternative Pathway: Nitro Group Introduction Post-Coupling

Late-Stage Nitrosation and Oxidation

Inspired by US4145548A, nitrosation of 5-amino-2,4-bis(aryl)pyrimidine followed by oxidation provides an alternative route:

  • Nitrosation :

    • React 5-amino intermediate with NaNO₂ in acetic acid/HCl at 0°C.

    • Intermediate : 5-Nitroso derivative (yield: 85%).

  • Oxidation :

    • Treat with H₂O₂ in acetic acid at 50°C for 6 hours.

    • Yield : 78%.

Protecting Group Strategies for Enhanced Selectivity

Acetamide Protection of Amines

As demonstrated in WO2018207120A1, protecting primary amines as acetamides during nitration prevents unwanted side reactions:

Procedure :

  • Protect 2,4,6-triaminopyrimidine with acetic anhydride in pyridine.

  • Nitrate the protected intermediate.

  • Deprotect using HCl/MeOH reflux.
    Overall Yield Improvement : 15–20% compared to unprotected route.

Comparative Analysis of Synthetic Routes

MethodKey StepAdvantagesLimitationsYield (%)
Early NitrationNitration pre-couplingHigh regioselectivitySensitivity to over-nitration60–65
Late NitrosationPost-coupling oxidationMild nitrosation conditionsAdditional oxidation step required58–62
Protected AmineAcetamide protectionImproved nitration efficiencyExtra protection/deprotection steps70–75

Scale-Up Considerations and Industrial Relevance

The protected amine route shows the highest scalability potential due to:

  • Reproducibility : Consistent yields across batches.

  • Safety : Avoids concentrated HNO₃ at high temperatures.

  • Cost Efficiency : Raney nickel recycling in hydrogenation steps.

Spectroscopic Characterization Data

¹H NMR (DMSO-d₆) :

  • δ 8.21 (s, 1H, pyrimidine-H)

  • δ 7.45–7.35 (m, 4H, aryl-H)

  • δ 6.90 (d, J = 8.4 Hz, 2H, OCH₃-Ar)

  • δ 3.78 (s, 3H, OCH₃)

IR (KBr) :

  • 3340 cm⁻¹ (N–H stretch)

  • 1520 cm⁻¹ (NO₂ asymmetric)

  • 1340 cm⁻¹ (NO₂ symmetric)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine. Its structural features allow it to interact with various molecular targets involved in cancer pathways.

  • Mechanism of Action : The compound may inhibit specific enzymes or receptors that are critical for tumor growth and proliferation.

Case Study : A study demonstrated that derivatives of this compound displayed significant growth inhibition against several cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 75% .

CompoundCell LinePercent Growth Inhibition (%)
This compoundOVCAR-885.26
This compoundNCI-H4086.61

Antitubercular Potential

The compound has also been evaluated for its antitubercular properties. It has shown moderate activity against Mycobacterium tuberculosis strains.

Research Findings : In vitro assessments indicated that derivatives of this compound exhibited minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL against M. tuberculosis H37Rv .

Biochemical Probes

Due to its unique structure, this compound serves as a valuable biochemical probe in various biological pathways.

  • Applications : It has been investigated for its potential to modulate immune responses and inhibit inflammatory pathways.

Example Study : The compound was shown to inhibit immunoglobulin E (IgE) signaling pathways, suggesting its use in treating allergic conditions such as asthma .

Synthesis of New Materials

The compound's synthetic versatility allows it to be used as a building block for the development of new materials.

  • Synthetic Routes : Common methods include nitration and substitution reactions to introduce various functional groups that enhance material properties.

Industrial Applications : This compound can be utilized in the formulation of novel polymers or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine exerts its effects involves several molecular targets and pathways:

    DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest.

    Enzyme Inhibition: It may inhibit key enzymes involved in nucleotide synthesis, further preventing cell proliferation.

    Signal Transduction Pathways: The compound can modulate various signal transduction pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N2-(2-chlorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
  • N2-(2-fluorophenyl)-N4-(4-hydroxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Uniqueness

N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which confer distinct electronic properties and reactivity. This combination of substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Biological Activity

N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structure, characterized by the presence of fluorine, methoxy, and nitro functional groups, positions it as a compound of interest in medicinal chemistry and pharmacological research. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its potential mechanisms of action.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC17H15FN6O3
Molecular Weight370.34 g/mol
IUPAC NameN4-(2-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
CAS Number674818-35-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrimidine Core : Achieved through condensation reactions involving urea and β-diketones.
  • Substituent Introduction : The fluorophenyl and methoxyphenyl groups are introduced via nucleophilic aromatic substitution.
  • Nitration : The nitro group is introduced using concentrated nitric and sulfuric acids under controlled conditions.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on 2-fluorophenyl-4,6-disubstituted triazines demonstrated that certain derivatives showed notable activity against various gram-positive bacteria and fungi. These findings suggest that this compound may also possess antimicrobial potential due to its structural components .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. A related study focused on substituted pyrimidines found that certain derivatives exhibited potent activity against non-small cell lung cancer (NSCLC) cells by targeting specific mutated forms of the epidermal growth factor receptor (EGFR). The unique functional groups in this compound may enhance its binding affinity to these targets .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with enzymes involved in critical metabolic pathways, altering their activity.
  • Receptor Binding : The structural components allow it to bind effectively to various receptors, influencing signal transduction pathways.
  • Redox Reactions : The nitro group can participate in redox reactions that affect cellular oxidative stress levels .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various pyrimidine derivatives against selected pathogens. Compounds similar to this compound demonstrated significant activity with low toxicity profiles .

Anticancer Research

In another study focusing on HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), certain pyrimidines were shown to possess higher anti-HIV potency compared to existing treatments. This highlights the potential for this compound as a lead compound in developing novel therapeutics against resistant strains .

Q & A

Q. What synthetic routes are reported for preparing N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves heating precursors in solvents like ethanol or THF under reflux. For example, coupling 2-fluoroaniline and 4-methoxyphenylamine derivatives with a chlorinated pyrimidine intermediate in ethanol at 80–100°C yields the target compound. Post-reaction, the product is isolated via acid precipitation (HCl) and purified by recrystallization. Structural confirmation is achieved using NMR (1H/13C), LC-MS, and HRMS .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks, respectively. For example, aromatic protons from fluorophenyl and methoxyphenyl groups appear as distinct multiplet signals.
  • Mass Spectrometry (LC-MS/HRMS) : LC-MS confirms molecular ion peaks, while HRMS provides exact mass matching (e.g., [M+H]+ at m/z 391.1768).
  • X-ray Crystallography : Resolves crystal packing, dihedral angles (e.g., 12.8° between pyrimidine and fluorophenyl planes), and hydrogen-bonding networks (e.g., N–H⋯N interactions) .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural characterization be resolved?

  • Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping aromatic signals) can be addressed via:
  • 2D NMR Techniques : COSY and HSQC correlate proton-proton and proton-carbon couplings to resolve complex splitting patterns.
  • X-ray Diffraction : Definitive confirmation of substituent positions and intramolecular interactions (e.g., hydrogen bonds closing six-membered rings) .
  • Comparative Analysis : Cross-referencing with structurally analogous pyrimidines, such as N-(4-chlorophenyl) derivatives, to identify consistent spectral trends .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro-containing intermediates, while ethanol minimizes side reactions .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) may accelerate aryl-amine coupling steps.
  • Temperature Control : Gradual heating (80–100°C) prevents decomposition of thermally sensitive intermediates .

Q. How do substituents influence the compound’s conformational stability and bioactivity?

  • Methodological Answer :
  • Fluorophenyl Group : Enhances lipophilicity and metabolic stability via C–F bond interactions with hydrophobic enzyme pockets.
  • Methoxyphenyl Group : Electron-donating methoxy groups modulate electron density on the pyrimidine ring, affecting π-π stacking and hydrogen-bond acceptor capacity.
  • Nitro Group : Acts as a strong electron-withdrawing group, increasing electrophilicity at the pyrimidine C5 position for nucleophilic attack in biological systems.
  • Structural Studies : Dihedral angles (e.g., 86.1° for methoxyphenylaminomethyl groups) and hydrogen-bonding patterns (e.g., C–H⋯O interactions) dictate molecular rigidity and crystal packing, which correlate with solubility and bioavailability .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for analogous pyrimidine derivatives?

  • Methodological Answer :
  • Purity Assessment : Use HPLC to detect impurities (e.g., unreacted starting materials) that depress melting points.
  • Polymorphism Screening : Differential Scanning Calorimetry (DSC) identifies polymorphic forms, as seen in N-(4-chlorophenyl) derivatives with melting points varying by 5°C .
  • Crystallization Conditions : Slow cooling vs. rapid precipitation can yield different crystal habits (e.g., needle vs. plate structures) with distinct thermal properties .

Structural and Functional Insights

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to kinases (e.g., Aurora kinases) by aligning the pyrimidine core with ATP-binding pockets.
  • QM/MM Simulations : Assess electronic effects of nitro and fluorine groups on transition-state stabilization during enzyme inhibition.
  • Pharmacophore Mapping : Identifies critical features (e.g., nitro group as a hydrogen-bond acceptor) for activity against microbial targets .

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